molecular formula C24H25FN4O4 B4519699 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B4519699
M. Wt: 452.5 g/mol
InChI Key: NMWBWJDZZDHRDN-UHFFFAOYSA-N
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Description

This quinoline-3-carboxamide derivative features a 4-acetylpiperazine moiety at position 7, an ethyl group at position 1, a fluorine atom at position 6, and a 3-hydroxyphenyl carboxamide group at position 3. For instance, replacing the 2,3-dihydro-1,4-benzodioxin-6-yl group in the compound described in (C₂₆H₂₇FN₄O₅) with a 3-hydroxyphenyl group would yield a molecular formula approximating C₂₄H₂₅FN₄O₄ .

Key structural attributes include:

  • 4-Acetylpiperazine: Enhances solubility and metabolic stability compared to unmodified piperazine .
  • 6-Fluoro substituent: Improves membrane permeability and target binding via electronegative effects.

The compound is hypothesized to exhibit antibacterial and anticancer activity, as seen in analogous quinoline derivatives .

Properties

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O4/c1-3-27-14-19(24(33)26-16-5-4-6-17(31)11-16)23(32)18-12-20(25)22(13-21(18)27)29-9-7-28(8-10-29)15(2)30/h4-6,11-14,31H,3,7-10H2,1-2H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWBWJDZZDHRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in DNA replication and repair, similar to other fluoroquinolones . This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The molecular targets include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name & Source Structural Differences Inferred Biological/Pharmacological Implications
Target Compound 7-(4-acetylpiperazin-1-yl), 1-ethyl, 6-fluoro, N-(3-hydroxyphenyl) Enhanced solubility (acetylpiperazine) and target affinity (3-hydroxyphenyl) .
Imp. D(EP) () 7-(piperazin-1-yl) instead of acetylpiperazine; lacks carboxamide Reduced metabolic stability due to free amine in piperazine; lower solubility .
Compound N-(2,3-dihydro-1,4-benzodioxin-6-yl) instead of 3-hydroxyphenyl Benzodioxin may increase steric bulk, reducing bioavailability compared to smaller 3-hydroxyphenyl .
1-Cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-... () Cyclopropyl at position 1; nitroso group on piperazine Nitroso group introduces potential toxicity; cyclopropyl may enhance lipophilicity and absorption .
N-[5-(acetylamino)-2-chlorophenyl]-... () 6-methoxy instead of 6-fluoro; 5-acetylamino-2-chlorophenyl Methoxy increases steric hindrance; chloro substituent may alter target selectivity .

Functional Group Impact Analysis

  • Acetylpiperazine vs. Piperazine : Acetylation reduces basicity, improving metabolic stability and solubility. For example, Imp. D(EP) (piperazine) is more reactive but less stable than the acetylated variant .
  • Fluoro vs. Methoxy at Position 6 : Fluoro’s smaller size and electronegativity enhance membrane penetration compared to methoxy, which may hinder diffusion .

Key Research Findings and Inferences

Pharmacokinetic Considerations

  • The acetylpiperazine group in the target compound may prolong half-life compared to non-acetylated analogs, as seen in impurity studies .
  • The 3-hydroxyphenyl carboxamide could reduce cytochrome P450-mediated metabolism, a common issue with bulkier aryl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
Reactant of Route 2
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

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